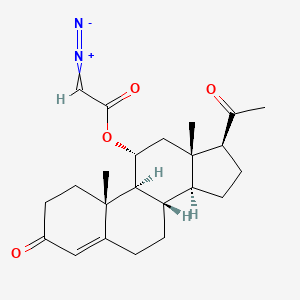

11alpha-Diazoacetate progesterone

描述

11α-Acetoxyprogesterone (CAS 2268-98-6) is a synthetic progesterone derivative with the molecular formula C₂₃H₃₂O₄ and an average molecular weight of 372.505 g/mol . Its systematic name is (11α)-3,20-dioxopregn-4-en-11-yl acetate, indicating an acetate group at the 11α position of the progesterone backbone. While the provided evidence lacks direct data on its biological activity, the compound’s stereochemistry (7 defined stereocenters) suggests significant interactions with steroid hormone receptors or enzymes involved in steroidogenesis .

属性

CAS 编号 |

86271-88-7 |

|---|---|

分子式 |

C23H30N2O4 |

分子量 |

398.5 g/mol |

IUPAC 名称 |

[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] 2-diazoacetate |

InChI |

InChI=1S/C23H30N2O4/c1-13(26)17-6-7-18-16-5-4-14-10-15(27)8-9-22(14,2)21(16)19(11-23(17,18)3)29-20(28)12-25-24/h10,12,16-19,21H,4-9,11H2,1-3H3/t16-,17+,18-,19+,21+,22-,23+/m0/s1 |

InChI 键 |

QEDIRZDBKCRFRF-TZEHSYAMSA-N |

SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C=[N+]=[N-])C |

手性 SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C=[N+]=[N-])C |

规范 SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C=[N+]=[N-])C |

同义词 |

11 alpha-diazoacetate progesterone 11-ADAP |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 11α-Acetoxyprogesterone with progesterone and other acetoxy-substituted progesterone analogs identified in the evidence:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Structural Features |

|---|---|---|---|---|

| Progesterone (P4) | C₂₁H₃₀O₂ | 314.46 | None | Native steroid with 4-pregnene backbone |

| 11α-Acetoxyprogesterone | C₂₃H₃₂O₄ | 372.50 | 11α-acetate | Acetate at 11α; 7 stereocenters |

| 21-Acetoxyprogesterone | C₂₃H₃₄O₄ | 374.52 | 21-acetate | 5α-pregnan backbone; acetate at 21 |

| 17α-Hydroxyprogesterone Caproate | C₂₇H₄₀O₄ | 428.60 | 17α-hydroxy; caproate ester | Clinically used to prevent preterm birth |

Notes:

- This modification may also affect binding to progesterone receptors (PRs), though specific affinity data are unavailable in the evidence .

- 21-Acetoxyprogesterone : The 21-acetate group on a 5α-pregnan backbone (saturated A-ring) suggests reduced binding to PRs, as saturation at the 5-position often diminishes receptor activation. This compound may serve as a prodrug, with the acetate hydrolyzed to release active metabolites .

- Progesterone (P4): The reference compound binds PRs with high affinity, regulating endometrial receptivity, ovulation, and pregnancy maintenance. Elevated serum P4 levels in late follicular phases correlate with reduced implantation rates in assisted reproductive technology (ART) .

Metabolism and Receptor Interactions

- 11α-Acetoxyprogesterone: The 11α-acetate group may slow hepatic metabolism, prolonging half-life. However, its stereochemistry could hinder interactions with PRs compared to P4. Similar acetoxy modifications (e.g., 17α-hydroxyprogesterone caproate) are known to enhance metabolic stability and sustain therapeutic effects .

- 21-Acetoxyprogesterone : The 21-acetate group is a common prodrug strategy. Hydrolysis at this position could yield 21-hydroxyprogesterone, which may further metabolize into corticosteroids or androgens, diverging from P4’s reproductive roles .

Clinical Relevance

- Progesterone in ART : Elevated serum P4 (>1.5 ng/mL) during ovarian stimulation reduces implantation and live birth rates due to premature endometrial maturation. Monitoring P4 ratios (change over 48 hours) improves pregnancy outcome predictions .

- Further studies are needed to evaluate its efficacy and safety.

- 21-Acetoxyprogesterone : Likely inactive as a PR agonist but may serve as an intermediate in corticosteroid synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。